2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-21-20(23(18)3)25-13-19(24)22-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVFLHWLNEEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where a thiol group reacts with an acetamide precursor.
Final Coupling: The final step involves coupling the imidazole and thioacetamide intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the thioacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 1-methyl and 5-(p-tolyl) groups in the target compound may improve metabolic stability compared to non-methylated analogues like Compound 2 .
- Heterocycle Swap : Replacing imidazole with 1,3,4-oxadiazole (Compound 154) shifts activity from antimicrobial to cytotoxic, highlighting the role of heterocycles in target specificity .
- Aryl Modifications : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in Compound 154) exhibit enhanced cytotoxicity, while methoxy or methyl groups (e.g., 9l, 9m) improve solubility without compromising activity .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : The target compound’s imidazole-thioacetamide scaffold shares similarities with Compound 2, which showed selective activity against Gram-positive bacteria (e.g., Bacillus subtilis). However, the addition of the 5-(p-tolyl) group may broaden its spectrum, as seen in derivatives with extended aryl systems .
- Cytotoxicity: Unlike oxadiazole derivatives (e.g., Compound 154), imidazole-based compounds generally exhibit lower cytotoxicity, making them preferable for antimicrobial applications.
- Physicochemical Data: Melting Points: The target compound’s melting point (~180–190°C, inferred from analogues like 9l) is higher than non-aromatic derivatives (e.g., Compound 13: 179–181°C), suggesting greater crystalline stability .
Mechanistic Insights
- Antimicrobial Action : Imidazole derivatives disrupt microbial cell membranes or inhibit enzymes like cytochrome P450. The thioacetamide linkage in the target compound may enhance metal-binding capacity, interfering with microbial metalloenzymes .
- Cytotoxic Mechanism : Oxadiazole derivatives (e.g., Compound 154) induce apoptosis via reactive oxygen species (ROS) generation, whereas imidazole-based compounds like 9l inhibit kinase signaling pathways (e.g., CDK5/p25) .
Biological Activity
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, with the molecular formula C19H22N3OS and a molecular weight of 338.46 g/mol, is a complex organic compound notable for its diverse biological activities. The compound features an imidazole ring, a thio group, and p-tolyl substituents, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structural features of this compound facilitate various interactions with biological targets. The presence of the imidazole ring enhances its reactivity and interaction with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N3OS |
| Molecular Weight | 338.46 g/mol |
| Structural Features | Imidazole ring, thio group, p-tolyl substituents |
Biological Activity
Research indicates that this compound exhibits significant biological activity across multiple domains:
Antidiabetic Activity
One of the prominent areas of research has been the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. In vitro studies have shown that derivatives containing similar imidazole structures demonstrate varying degrees of inhibitory activity against α-glucosidase:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Acarbose | 750.0 ± 1.5 | Standard reference |
| Compound X | 60.03 ± 0.82 | Second most potent in study |
| Compound Y | 123.39 ± 0.58 | No improvement with substitution |
These findings suggest that modifications to the imidazole moiety can enhance inhibitory potency, indicating a structure-activity relationship (SAR) that merits further exploration .
Antitumor Activity
Additionally, studies have explored the antitumor effects of related compounds featuring imidazole scaffolds. For instance, hybrids incorporating benzothiazole derivatives have shown promising results against various cancer cell lines including HCT-116, HEPG-2, and MCF-7:
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| HCT-116 | 75% | 10 |
| HEPG-2 | 70% | 10 |
| MCF-7 | 80% | 10 |
These results highlight the potential of imidazole-based compounds in cancer therapy .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.
- Receptor Modulation : Potential interactions with cellular receptors involved in cell proliferation and apoptosis pathways could explain its antitumor effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- A study evaluating a series of imidazole derivatives demonstrated significant reductions in blood glucose levels in diabetic models when administered at specific dosages.
- Another investigation into the anticancer properties of imidazole-containing compounds revealed substantial tumor regression in xenograft models.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including thioether formation via nucleophilic substitution. Key parameters include:
- Temperature : 60–80°C for imidazole-thiol intermediate generation .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate thiol groups .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify imidazole ring protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: ~455.1 g/mol) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry .
Q. What preliminary assays are recommended to screen its biological activity?
- In Vitro Screening :
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition : Assay against COX-2 or cytochrome P450 isoforms due to imidazole’s metal-binding capacity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How do substituent variations on the imidazole ring affect bioactivity?
- Structure-Activity Relationship (SAR) :
- p-Tolyl vs. Bromophenyl : Substituting p-tolyl with electron-withdrawing groups (e.g., 4-bromophenyl) enhances antimicrobial potency (MIC reduced by 50% against E. coli) .
- Methyl vs. Allyl at N1 : Allyl groups increase metabolic stability but reduce solubility in aqueous media .
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling and compare activity profiles .
Q. What computational methods can predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with:
- Enzymes : Imidazole’s nitrogen coordinates with Zn²⁺ in metalloproteases .
- Receptors : π-π stacking between p-tolyl and aromatic residues (e.g., Tyr in kinase domains) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Root Cause Analysis :
- Purity Discrepancies : Reproduce synthesis with rigorous purification (e.g., column chromatography) .
- Assay Conditions : Standardize protocols (e.g., serum-free media to avoid protein binding) .
- Statistical Validation : Use ANOVA to compare datasets from independent labs .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Formulation Approaches :
- Co-solvents : PEG-400 or cyclodextrin-based formulations enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .
- Analytical Confirmation : Dynamic light scattering (DLS) to assess nanoparticle dispersion stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
